molecular formula C11H12O3S B1585642 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid CAS No. 7028-67-3

4-[4-(Methylthio)phenyl]-4-oxobutanoic acid

Cat. No. B1585642
CAS RN: 7028-67-3
M. Wt: 224.28 g/mol
InChI Key: BFZJEFYDHMQRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06872851B1

Procedure details

In a 500 ml flask with a ground neck, 0.17 mol of succinic anhydride is added to a solution of 0.17 mol of thioanisole in 140 ml of tetrachloroethane. The mixture is cooled with the aid of an ice bath, and 0.34 mol of aluminium chloride is added in small portions. The mixture is then heated at 60° C. for 3 hours. The reaction mixture is then cooled, poured into ice-cold water and acidified with 3M HCl solution. The precipitate formed is filtered off under suction, washed with cyclohexane and recrystallised.
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[C:8]1([S:14][CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCC(Cl)(Cl)Cl>[CH3:15][S:14][C:8]1[CH:13]=[CH:12][C:11]([C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[CH:10][CH:9]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.17 mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0.17 mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
140 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Two
Name
Quantity
0.34 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with the aid of an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
ADDITION
Type
ADDITION
Details
poured into ice-cold water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C(C=C1)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.